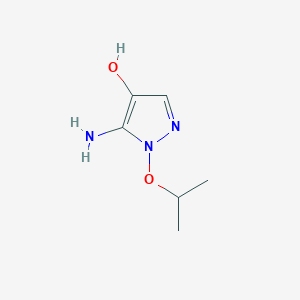
5-Amino-1-isopropoxy-1h-pyrazol-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-isopropoxy-1h-pyrazol-4-ol is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-isopropoxy-1h-pyrazol-4-ol typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds, α, β-acetylenic aldehydes, β-ketonitriles, and ynones . The reaction conditions often include the use of catalysts such as alumina–silica-supported MnO2, which facilitates the reaction in water at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve multi-component reactions (MCRs) that are environmentally benign and efficient. These methods utilize green solvents and heterogeneous catalysts to produce the compound in high yields .
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-isopropoxy-1h-pyrazol-4-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like MnO2.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, sodium ascorbate, and various metal catalysts . The conditions often involve mild temperatures and aqueous environments to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include substituted pyrazoles, which can further undergo cyclization to form fused heterocyclic compounds .
Scientific Research Applications
5-Amino-1-isopropoxy-1h-pyrazol-4-ol has a wide range of scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules.
Biology: The compound is used in the development of biologically active molecules with potential therapeutic effects.
Medicine: It is explored for its potential as an anti-inflammatory, anti-cancer, and anti-microbial agent.
Industry: The compound finds applications in the production of dyes, polymers, and other functional materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-isopropoxy-1h-pyrazol-4-ol involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as p38MAPK and cyclin-dependent kinases, which are involved in inflammatory and cancer pathways . Its unique structure allows it to bind effectively to these targets, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-1-aryl-1H-pyrazole-4-carbonitrile
- 5-Amino-1H-pyrazolo[4,3-b]pyridine
Uniqueness
5-Amino-1-isopropoxy-1h-pyrazol-4-ol stands out due to its isopropoxy group, which imparts unique chemical properties and enhances its biological activity compared to other similar compounds .
Properties
Molecular Formula |
C6H11N3O2 |
|---|---|
Molecular Weight |
157.17 g/mol |
IUPAC Name |
5-amino-1-propan-2-yloxypyrazol-4-ol |
InChI |
InChI=1S/C6H11N3O2/c1-4(2)11-9-6(7)5(10)3-8-9/h3-4,10H,7H2,1-2H3 |
InChI Key |
MRGRRQFABSAZCN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)ON1C(=C(C=N1)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















